molecular formula C15H30N2O2 B596287 tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate CAS No. 1268520-51-9

tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate

Cat. No. B596287
M. Wt: 270.417
InChI Key: FGEIKCBGNLWINY-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate, also known as CX5461, is a small molecule inhibitor of RNA polymerase I transcription. CX5461 has been shown to have potential therapeutic effects in the treatment of cancer, particularly in targeting tumors with mutations in the p53 tumor suppressor gene.

Mechanism Of Action

Tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate selectively inhibits RNA polymerase I transcription in cancer cells, leading to cell death. RNA polymerase I is responsible for the transcription of ribosomal RNA, which is essential for the production of ribosomes and protein synthesis. Inhibition of RNA polymerase I transcription leads to a decrease in ribosome biogenesis and protein synthesis, ultimately leading to cell death.

Biochemical And Physiological Effects

The biochemical and physiological effects of tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate have been extensively studied. tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate has been shown to induce DNA damage and activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis. tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate has also been shown to induce autophagy, a process by which cells recycle damaged proteins and organelles. In addition, tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One advantage of tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate is its selectivity for cancer cells, particularly those with mutations in the p53 tumor suppressor gene. This makes tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate a promising candidate for the treatment of cancer, particularly in patients who are resistant to chemotherapy. However, one limitation of tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate is its toxicity, particularly at high doses. This toxicity can limit its use in clinical trials and may require the development of alternative dosing strategies.

Future Directions

There are many potential future directions for the study of tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate. One area of interest is the development of alternative dosing strategies to reduce toxicity. Another area of interest is the identification of biomarkers that can predict response to tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate therapy. Additionally, the combination of tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate with other cancer therapies, such as immunotherapy or targeted therapies, may enhance its therapeutic effects. Finally, the study of tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate in the treatment of other diseases, such as neurodegenerative disorders, may reveal additional therapeutic applications for this promising molecule.
Conclusion:
In conclusion, tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate is a small molecule inhibitor of RNA polymerase I transcription with potential therapeutic effects in the treatment of cancer and other diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate have been discussed in this paper. The study of tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate has the potential to reveal new insights into the treatment of cancer and other diseases, and may ultimately lead to the development of new therapies that improve patient outcomes.

Synthesis Methods

The synthesis of tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate involves a multi-step process that begins with the reaction of 1,4-cyclohexanedione with benzylamine to form N-benzylcyclohexane-1,4-dione. This intermediate is then reacted with butylamine to form N-butyl-N-benzylcyclohexane-1,4-dione. The final step involves the reaction of N-butyl-N-benzylcyclohexane-1,4-dione with tert-butyl chloroformate to form tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate.

Scientific Research Applications

Tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate has been the subject of numerous scientific studies, particularly in the field of cancer research. Studies have shown that tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate selectively inhibits RNA polymerase I transcription in cancer cells, leading to cell death. tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate has been shown to be effective in targeting tumors with mutations in the p53 tumor suppressor gene, which are often resistant to chemotherapy. tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate has also been shown to have potential therapeutic effects in the treatment of other diseases, such as neurodegenerative disorders.

properties

IUPAC Name

tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O2/c1-5-6-10-16-12-8-7-9-13(11-12)17-14(18)19-15(2,3)4/h12-13,16H,5-11H2,1-4H3,(H,17,18)/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEIKCBGNLWINY-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1CCCC(C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN[C@@H]1CCC[C@@H](C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.